molecular formula C13H11ClN2OS B2712689 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone CAS No. 478047-67-5

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone

Cat. No.: B2712689
CAS No.: 478047-67-5
M. Wt: 278.75
InChI Key: YRVMUIGGNQRQMP-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone is a pyrimidine-based compound featuring a 4-chlorophenylsulfanyl substituent at the 2-position, a methyl group at the 4-position, and an ethanone moiety at the 1-position of the pyrimidine ring.

Pyrimidine derivatives are widely explored in medicinal chemistry for their biological activity, particularly as kinase inhibitors or antimicrobial agents. The presence of the 4-chlorophenylsulfanyl group may enhance binding affinity to hydrophobic pockets in target proteins, while the ethanone moiety could serve as a hydrogen-bond acceptor.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-8-12(9(2)17)7-15-13(16-8)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVMUIGGNQRQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone typically involves multi-step organic reactions

  • Pyrimidine Core Synthesis:

      Starting Materials: Acetylacetone and urea.

      Reaction Conditions: The reaction is carried out under reflux in the presence of a base such as sodium ethoxide.

      Product: 4-methyl-2,5-dihydropyrimidine.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidized derivatives with potential changes in the sulfanyl group.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in an inert atmosphere to prevent unwanted side reactions.

      Products: Reduced forms of the compound, potentially altering the pyrimidine ring or the ethanone group.

  • Substitution:

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents with a base to facilitate the substitution.

      Products: Substituted derivatives with new functional groups replacing the chlorophenyl sulfanyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products:

  • Oxidized derivatives.
  • Reduced forms.
  • Substituted compounds with varied functional groups.

Scientific Research Applications

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone has several applications in scientific research:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and potential as a precursor in various chemical reactions.
  • Biology:

    • Investigated for its biological activity, including potential antimicrobial and anticancer properties.
    • Used in studies to understand its interaction with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic applications, particularly in the development of new drugs.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Investigated for its role in the development of new industrial catalysts and reagents.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:

  • Molecular Targets:

    • Enzymes involved in metabolic pathways.
    • Receptors on cell surfaces that mediate biological responses.
  • Pathways Involved:

    • Inhibition or activation of enzymatic activity.
    • Modulation of signal transduction pathways.

The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the pyrimidine ring or the sulfanyl-linked aryl group. Key comparisons include:

Compound Name Molecular Formula Substituents (Pyrimidine/Sulfanyl Group) Molecular Weight Key Features Reference
1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone C₁₄H₁₃ClN₂OS 4-methyl, 4-chlorophenylsulfanyl 292.78* Moderate lipophilicity, potential H-bonding
1-{2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone C₁₄H₁₂Cl₂N₂OS 4-methyl, 2,6-dichlorobenzylsulfanyl 327.23 Higher lipophilicity, steric hindrance
1-{2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone C₁₄H₁₂Cl₂N₂OS 4-methyl, 3,4-dichlorobenzylsulfanyl 327.23 Enhanced electronic effects
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone C₂₁H₁₄ClFN₄OS Triazole core, 4-pyridinyl, 4-fluorophenyl 424.88 Expanded π-system, dual halogenation

Notes:

  • Lipophilicity: Dichlorobenzyl derivatives (e.g., 2,6- and 3,4-dichloro) exhibit higher logP values than the monochloro analogue due to increased halogen content .
  • Conversely, the 3,4-dichloro substitution may enhance electronic interactions with target proteins .

Biological Activity

1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone, with a molecular formula of C13H11ClN2OSC_{13}H_{11}ClN_2OS and a CAS number of 478047-67-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorophenyl sulfanyl group and an ethanone moiety. Its structural characteristics contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₁ClN₂OS
Molecular Weight270.75 g/mol
CAS Number478047-67-5
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds containing sulfanyl and pyrimidine moieties often exhibit significant antimicrobial properties. In vitro studies have shown that 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone demonstrates moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Salmonella typhi10

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes. Notably, it shows promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases.

Table 2: Enzyme Inhibition Activity

EnzymeIC₅₀ (µM)
Acetylcholinesterase3.25
Urease5.10

The biological activity of 1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone can be attributed to its ability to interact with various biological targets:

  • Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Antimicrobial Mechanism : The presence of the sulfanyl group may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various applications:

  • Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound could reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease.
  • Anticancer Activity : Research has shown that pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells is under investigation.

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